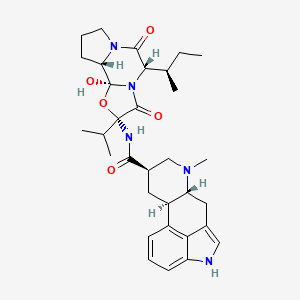

Epicriptine

Description

This compound is also known as beta-dihydroergocryptine presents a molecular formula of 9,10 alpha-dihydro-13'-epi-b-ergocryptine. Together with the alpha-dihydroergocryptine, it represents one-third of the ergoloid mesylate mixture. This compound differs from the alpha form on the position of one methyl group. To know more about the mixture please visit [DB01049]

Structure

3D Structure

Properties

IUPAC Name |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2R)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,15,17-18,20,22,24-25,27,33,41H,6,8,11-14,16H2,1-5H3,(H,34,38)/t18-,20-,22-,24-,25+,27+,31-,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFXHXZNBNFPHV-PXXBSISHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601024730 | |

| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

577.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88660-47-3 | |

| Record name | (5′α,10α)-9,10-Dihydro-12′-hydroxy-2′-(1-methylethyl)-5′-[(1R)-1-methylpropyl]ergotaman-3′,6′,18-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88660-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epicriptine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088660473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epicriptine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9,10alpha-Dihydro-13'-epi-beta-ergocryptine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601024730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPICRIPTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M64643B5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Primary Mechanism of Action: Dopamine D2 Receptor Agonism

An In-depth Technical Guide on the Mechanism of Action of Bromocriptine

Introduction

Bromocriptine, an ergot alkaloid derivative, is a potent sympatholytic dopamine D2 receptor agonist.[1] It has been a clinically significant medication for over three decades, utilized in the management of a diverse range of conditions including hyperprolactinemia-associated disorders, Parkinson's disease, acromegaly, and more recently, type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is primarily rooted in its ability to mimic the action of endogenous dopamine on specific G protein-coupled receptors, leading to distinct physiological responses depending on the target tissue.[3] This document provides a comprehensive overview of the molecular mechanisms, signaling pathways, and pharmacological properties of bromocriptine, intended for researchers and professionals in drug development.

The principal mechanism of action of bromocriptine is its selective agonist activity at the dopamine D2 receptors.[4] It also exhibits partial antagonist activity at D1 dopamine receptors.[4] Dopamine receptors are broadly classified into two families: D1-like (D1, D5) and D2-like (D2, D3, D4).[5][6] Bromocriptine demonstrates a significantly higher affinity for the D2-like receptor family.[7]

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that couples to the Gαi/o protein.[7][8] Upon agonist binding, this coupling initiates an inhibitory intracellular signaling cascade. The activation of D2 receptors by bromocriptine leads to the following key events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, which leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][8]

-

Modulation of Calcium Channels: D2 receptor activation can lead to a decrease in intracellular calcium levels, which may occur through the inhibition of voltage-gated calcium channels.[8]

-

MAPK/ERK Pathway Inhibition: Receptor activation has been shown to block the phosphorylation of p42/p44 MAPK and decrease MAPK/ERK kinase phosphorylation.[8]

This cascade of events underlies the primary pharmacological effects of bromocriptine across different physiological systems.

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Bromocriptine.

Quantitative Pharmacological Data

The selectivity and potency of bromocriptine are demonstrated by its binding affinities (Ki) for various dopamine receptor subtypes and its pharmacokinetic profile.

Table 1: Receptor Binding Affinity of Bromocriptine

| Receptor Subtype | Binding Affinity (Ki) in nM | Interpretation |

|---|---|---|

| D1 | ~440 | Low Affinity |

| D2 | ~8 | High Affinity |

| D3 | ~5 | High Affinity |

| D4 | ~290 | Low Affinity |

| D5 | ~450 | Low Affinity |

(Source: Data compiled from multiple sources[9][10])

The data clearly indicates that bromocriptine is a potent and selective agonist for the D2-like family of dopamine receptors, particularly D2 and D3.[10] The Ki(D1)/Ki(D2) ratio for bromocriptine is approximately 60, highlighting its selectivity for D2 over D1 receptors.[7][9]

Table 2: Pharmacokinetic Properties of Bromocriptine

| Parameter | Value |

|---|---|

| Bioavailability | ~28% (Standard Release) |

| Oral Absorption | 32-40% (incomplete) |

| First-Pass Metabolism | Extensive |

| Peak Plasma Concentration | ~2.5 ± 2 hours |

| Elimination Half-life | ~4.85 hours |

| Plasma Protein Binding | 90-96% |

| Metabolism | Primarily via CYP3A4 |

| Excretion | Primarily in bile (~85%), 2.5-5.5% in urine |

(Source: Data compiled from multiple sources[4][11][12])

Therapeutic Mechanisms in Specific Indications

The core mechanism of D2 agonism translates into different therapeutic effects depending on the target organ system.

-

Hyperprolactinemia: In the anterior pituitary gland, dopamine acts as the primary prolactin-inhibitory factor (PIF).[3] Bromocriptine mimics this action by stimulating D2 receptors on lactotrophic cells, which inhibits prolactin exocytosis and gene expression, thereby reducing circulating prolactin levels.[4][8] This is effective for treating conditions like prolactinomas, galactorrhea, and infertility caused by high prolactin levels.[2][13]

-

Parkinson's Disease: This neurodegenerative disorder is characterized by the loss of dopaminergic neurons in the nigrostriatal pathway.[13] By directly stimulating postsynaptic D2 receptors in the striatum, bromocriptine compensates for the endogenous dopamine deficiency, helping to alleviate motor symptoms such as bradykinesia, rigidity, and tremor.[4][8]

-

Acromegaly: While dopamine typically stimulates growth hormone (GH) release in healthy individuals, bromocriptine paradoxically decreases GH levels in many patients with acromegaly.[4][14] This effect is mediated by the activation of D2 receptors on somatotrophs in the pituitary gland, inhibiting GH production and release.[3]

-

Type 2 Diabetes: The quick-release formulation of bromocriptine is thought to act on hypothalamic circadian rhythms.[3] It is proposed to reset hypothalamic dopaminergic tone, which may be disrupted in metabolic syndrome, leading to reduced sympathetic tone, decreased hepatic glucose production, and improved insulin sensitivity.[3][8]

Novel Cytoprotective Mechanism

Recent research has uncovered a novel mechanism of action for bromocriptine that is independent of dopamine receptor activation. Bromocriptine has been shown to possess neuroprotective and antioxidative properties.[14]

This cytoprotective effect involves the upregulation of NAD(P)H quinone oxidoreductase 1 (NQO1), a key enzyme in the detoxification of quinones.[14] The signaling pathway is as follows:

-

Bromocriptine activates the PI3K/Akt signaling pathway.[14]

-

This leads to the increased expression and nuclear translocation of the transcription factor Nrf2 (nuclear factor-E2-related factor-2).[14]

-

Nrf2 binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, including NQO1, upregulating their expression.[14]

This mechanism contributes to protecting cells from oxidative damage, which is particularly relevant in the context of neurodegenerative diseases like Parkinson's.[14]

Caption: Bromocriptine's D2-Independent Cytoprotective Signaling Pathway.

Experimental Protocols

The characterization of bromocriptine's mechanism of action relies on standard pharmacological assays.

Protocol 1: Competitive Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of bromocriptine for dopamine receptor subtypes.

-

Principle: This assay measures the ability of an unlabeled compound (bromocriptine) to compete with a radiolabeled ligand of known affinity for binding to the target receptor.

-

Methodology:

-

Membrane Preparation: Crude membrane fractions containing the dopamine receptor of interest are prepared from cultured cells or dissected tissue via homogenization and centrifugation.[15]

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone for D2 receptors) and serial dilutions of unlabeled bromocriptine.[15][16]

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand while unbound ligand passes through.[15]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.[15]

-

Data Analysis: Non-specific binding is subtracted to determine specific binding. The IC50 value (concentration of bromocriptine that inhibits 50% of specific radioligand binding) is calculated and then converted to the Ki value using the Cheng-Prusoff equation.

-

Caption: Workflow for a Competitive Radioligand Binding Assay.

Protocol 2: Functional Assay for D2 Receptor Agonism (cAMP Inhibition)

-

Objective: To measure the functional potency (EC50) of bromocriptine as a D2 receptor agonist.

-

Principle: D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This assay quantifies the reduction in cAMP levels in response to bromocriptine.

-

Methodology:

-

Cell Culture: Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).[17]

-

Assay Setup: Plate the cells and stimulate adenylyl cyclase with forskolin. Concurrently, treat the cells with serial dilutions of bromocriptine.

-

Incubation: Incubate the cells to allow for the modulation of cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection method, such as Homogeneous Time Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).[17]

-

Data Analysis: Plot the cAMP levels against the log concentration of bromocriptine to generate a dose-response curve. The EC50 value, representing the concentration of bromocriptine that produces 50% of the maximal inhibitory effect, is then calculated.

-

Conclusion

The mechanism of action of bromocriptine is multifaceted, but it is fundamentally anchored in its potent and selective agonism at dopamine D2 receptors. This primary action drives its therapeutic efficacy in a range of endocrine and neurological disorders by modulating key cellular signaling pathways, most notably the inhibition of adenylyl cyclase and the subsequent reduction of intracellular cAMP. Furthermore, emerging evidence of a D2-independent, Nrf2-mediated cytoprotective pathway suggests an additional layer to its pharmacological profile. A thorough understanding of these mechanisms, supported by quantitative binding and functional data, is essential for the continued optimization and development of dopaminergic therapies.

References

- 1. Bromocriptine therapy: Review of mechanism of action, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bromocriptine: MedlinePlus Drug Information [medlineplus.gov]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. benchchem.com [benchchem.com]

- 8. SMPDB [smpdb.ca]

- 9. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bromocriptine mesylate, D2-like dopamine receptor agonist (CAS 22260-51-1) | Abcam [abcam.com]

- 11. Pharmacokinetics and pharmacodynamics of bromocriptine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Bromocriptine Mesylate? [synapse.patsnap.com]

- 14. Bromocriptine activates NQO1 via Nrf2-PI3K/Akt signaling: novel cytoprotective mechanism against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

Epicriptine structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epicriptine, also known as β-dihydroergocryptine, is a semi-synthetic ergot alkaloid belonging to the ergoline class of compounds. It is a potent dopamine D2 receptor agonist and constitutes one-third of the dihydroergocryptine mixture, with the other two-thirds being α-dihydroergocryptine. The two isomers differ only in the position of a single methyl group, a consequence of the substitution of isoleucine for leucine in its biosynthesis.[1][2][3] This document provides an in-depth technical overview of the structure, chemical properties, and mechanism of action of this compound, tailored for professionals in pharmaceutical research and drug development.

Chemical Structure and Properties

This compound is a complex molecule with a tetracyclic ergoline ring system. Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.0²,⁶]dodecan-4-yl]-7-methyl-6,6a,8,9,10,1a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide[4] |

| Synonyms | β-dihydroergocryptine, Epicriptina, Epicriptinum[5] |

| CAS Number | 19467-62-0[4] |

| Chemical Formula | C₃₂H₄₃N₅O₅[4] |

| Molecular Weight | 577.71 g/mol [6] |

Table 2: Physicochemical Properties of Dihydroergocryptine Isomers

| Property | Dihydroergocryptine (α and β mixture) | Dihydroergocristine (structurally similar) | Source |

| Melting Point | 117 °C (decomposes) | 213-215 °C | [7][8][9] |

| logP | 5.9 | 5.86 | [7][8][9] |

| pKa | Not Available | 6.9 | [9] |

| Water Solubility | Sparingly soluble | 10 mg/mL | [9][10] |

| Boiling Point | Decomposes | 899.3 °C at 760 mmHg | [8][9] |

Note: Experimental data for pure this compound is limited. Data for the dihydroergocryptine mixture and the structurally related dihydroergocristine are provided for estimation.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through its potent agonist activity at dopamine D2 receptors.[2][3] Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that are linked to the inhibitory G protein, Gαi.

Upon binding of this compound to the D2 receptor, the following signaling cascade is initiated:

-

Gαi Activation: The activated D2 receptor catalyzes the exchange of GDP for GTP on the α subunit of the Gαi protein.

-

Dissociation of G protein subunits: The Gαi-GTP complex dissociates from the βγ subunits.

-

Reduction of cAMP levels: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[13][14]

-

Decreased PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA).[6]

-

Downstream Effects: PKA is responsible for phosphorylating numerous downstream effector proteins, thereby regulating a wide range of cellular processes. The inhibition of PKA activity by this compound leads to the modulation of these downstream pathways. Additionally, the dissociated Gβγ subunits can also activate other signaling pathways, such as inwardly rectifying potassium channels (GIRKs).[15]

Experimental Protocols

Synthesis

Purification: Preparative High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of ergot alkaloids, which can be adapted for this compound, is outlined below. This method utilizes solid-phase extraction (SPE) for cleanup followed by preparative HPLC.

1. Sample Preparation and Extraction:

-

The crude mixture containing this compound is extracted with a suitable solvent system, such as methanol/0.25% concentrated H₃PO₄ (40:60 v/v) to ensure the alkaloids are in their salt form.[16][17]

2. Solid-Phase Extraction (SPE) Cleanup:

-

A strong cation-exchange SPE column is conditioned with methanol and an acidic buffer.

-

The diluted sample extract is loaded onto the column, where the positively charged this compound binds to the stationary phase.

-

The column is washed with the extraction solvent to remove impurities.

-

This compound is eluted from the column using a basic mobile phase, such as methanol/0.05M phosphate buffer, pH 9 (60:40 v/v), which neutralizes the charge on the alkaloid.[16][17]

3. Preparative HPLC:

-

Column: A C18 or Phenyl-Hexyl reversed-phase column is typically used.

-

Mobile Phase: A gradient elution is often employed, starting with a high proportion of an aqueous buffer (e.g., 5 mM ammonium bicarbonate) and gradually increasing the concentration of an organic solvent like acetonitrile.

-

Detection: Fluorescence detection is highly sensitive for ergot alkaloids.

-

Fraction Collection: Fractions corresponding to the this compound peak are collected.[18]

Analytical Methods

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Isomer Analysis

qNMR is a powerful technique for determining the ratio of α- and β-dihydroergocryptine isomers in a mixture.

1. Sample Preparation:

-

Accurately weigh the dihydroergocryptine sample and a suitable internal standard (e.g., maleic acid) into an NMR tube.

-

Dissolve the sample and standard in a deuterated solvent (e.g., DMSO-d₆).

2. NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) to ensure full relaxation of all protons.

3. Data Analysis:

-

Integrate the signals corresponding to unique protons of the α and β isomers and the internal standard.

-

The molar ratio of the isomers can be calculated by comparing the integral values, normalized to the number of protons giving rise to each signal. The absolute quantity can be determined by comparing the isomer signals to the integral of the known amount of the internal standard.[19][20][21]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Analytical HPLC is used to determine the purity of the final this compound product.

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed.

-

Detection: UV detection at a wavelength where this compound has significant absorbance is typically used.

-

Quantification: The purity is determined by calculating the peak area of this compound relative to the total peak area of all components in the chromatogram.

Conclusion

This compound is a significant ergoline derivative with potent dopamine D2 receptor agonist activity. Its complex structure and physicochemical properties necessitate robust analytical and purification techniques. The detailed understanding of its mechanism of action through the Gαi signaling pathway provides a solid foundation for its application in drug discovery and development, particularly in the context of neurological and endocrine disorders. Further research to obtain more precise experimental data for pure this compound will be beneficial for its continued development and application.

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 4. beta-Dihydroergocryptine | C32H43N5O5 | CID 5282321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C32H43N5O5 | CID 65667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 7. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dihydroergocryptine | C32H43N5O5 | CID 114948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. Frontiers | Gαi protein subunit: A step toward understanding its non-canonical mechanisms [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 17. Liquid chromatographic preparative method for isolating ergot alkaloids, using a particle-loaded membrane extracting disk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

An In-depth Technical Guide to the Discovery and Synthesis of Beta-Dihydroergocryptine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-dihydroergocryptine, a dihydrogenated derivative of the ergot alkaloid ergocryptine, is a potent dopamine D2 receptor agonist.[1] It is a component of the drug dihydroergotoxine mesylate (also known as ergoloid mesylates), which has been investigated for various neurological conditions.[2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of beta-dihydroergocryptine. It includes detailed experimental protocols for its synthesis and for key binding and functional assays, a quantitative summary of its receptor binding profile, and a visualization of its primary signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

Discovery and Historical Context

The story of beta-dihydroergocryptine is intrinsically linked to the pioneering research on ergot alkaloids conducted by Dr. Albert Hofmann at Sandoz Pharmaceuticals in the mid-20th century.[2] Ergot, a fungus that grows on rye, produces a variety of biologically active compounds.[2] Initial research focused on isolating and characterizing these alkaloids for their potential therapeutic properties.

In 1943, Hofmann and his team were investigating a mixture of ergot alkaloids known as ergotoxine, which was later found to be composed of ergocristine, ergocornine, and ergocryptine. Further investigation revealed that ergocryptine itself is a mixture of two isomers: alpha-ergocryptine and beta-ergocryptine. The beta isomer differs from the alpha form in the position of a single methyl group, arising from the incorporation of the amino acid isoleucine instead of leucine during its biosynthesis.[1]

Subsequent work at Sandoz led to the development of dihydrogenated ergot alkaloids, including dihydroergotoxine, through the catalytic hydrogenation of the natural alkaloids.[4] This process aimed to modify the pharmacological properties of the parent compounds, often leading to a different spectrum of activity and improved tolerability. Beta-dihydroergocryptine is thus a semi-synthetic compound derived from the naturally occurring beta-ergocryptine.

Synthesis of Beta-Dihydroergocryptine

The synthesis of beta-dihydroergocryptine is a semi-synthetic process that begins with the production of its precursor, beta-ergocryptine, through fermentation, followed by chemical modification.

Fermentation of Beta-Ergocryptine

The production of beta-ergocryptine is achieved through the submerged fermentation of a selected strain of the fungus Claviceps purpurea.

Experimental Protocol: Fermentation of Beta-Ergocryptine

-

Strain Selection and Culture: A high-yielding strain of Claviceps purpurea capable of producing ergocryptine (with a favorable alpha to beta isomer ratio) is selected. The strain is maintained on a suitable agar medium, such as a starch-tryptophan agar.

-

Inoculum Preparation: A culture from the agar medium is used to inoculate a liquid starter medium (e.g., GK culture medium). This culture is incubated at 24°C for several days on a rotary shaker to generate a sufficient biomass for inoculation of the production fermenter.

-

Production Fermentation: The production fermenter, containing a sterilized nutrient medium rich in carbohydrates (e.g., sucrose), nitrogen sources (e.g., ammonium salts), and essential minerals, is inoculated with the starter culture.

-

Precursor Feeding: To enhance the yield of beta-ergocryptine, a precursor amino acid, isoleucine, is added to the fermentation broth. The precursor can be added as a sterilized aqueous solution at the beginning of the fermentation or fed continuously over a period of time.

-

Fermentation Conditions: The fermentation is carried out at a controlled temperature (e.g., 22-24°C) with continuous aeration and agitation for a period of several days.

-

Harvesting and Extraction: Upon completion of the fermentation, the fungal biomass is separated from the broth. The alkaloids, including beta-ergocryptine, are then extracted from the biomass and the broth using organic solvents. The crude extract is then purified to isolate the ergocryptine isomers.

Catalytic Hydrogenation to Beta-Dihydroergocryptine

The conversion of beta-ergocryptine to beta-dihydroergocryptine is achieved through catalytic hydrogenation, which selectively reduces the double bond at the C9-C10 position of the ergoline ring system.

Experimental Protocol: Catalytic Hydrogenation

-

Catalyst and Solvent Selection: A noble metal catalyst, such as palladium or platinum on a carbon support, is typically used. The beta-ergocryptine is dissolved in a suitable organic solvent.

-

Hydrogenation Reaction: The solution of beta-ergocryptine and the catalyst are placed in a high-pressure reactor. The reactor is flushed with an inert gas and then pressurized with hydrogen gas. The reaction is carried out under controlled temperature and pressure with vigorous stirring.

-

Reaction Monitoring: The progress of the hydrogenation is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting material.

-

Work-up and Purification: Once the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude beta-dihydroergocryptine. The product is then purified by recrystallization or chromatography to obtain the final high-purity compound.

Pharmacological Profile

Beta-dihydroergocryptine exhibits a complex pharmacological profile, with its primary mechanism of action being a potent agonist at dopamine D2 receptors.[1] It also interacts with other dopamine receptor subtypes, as well as with adrenergic and serotonin receptors.

Receptor Binding Affinity

The binding affinity of beta-dihydroergocryptine to various neurotransmitter receptors has been determined through radioligand binding assays. The following table summarizes the available quantitative data. It is important to note that much of the literature reports on dihydroergocryptine as a mixture of alpha and beta isomers.

| Receptor Subtype | Ligand | K_i (nM) | K_d (nM) | Reference |

| Dopamine D1 | Dihydroergocryptine | ~30 | [1] | |

| Dopamine D2 | Dihydroergocryptine | 5-8 | [1] | |

| Dopamine D3 | Dihydroergocryptine | ~30 | [1] | |

| Alpha-2 Adrenergic | [3H]Dihydroergocryptine | 1.78 +/- 0.22 | [5] | |

| Serotonin 5-HT1B | Dihydroergotamine | IC50 = 0.58 | [6] | |

| Serotonin 5-HT2A | Dihydroergotamine | [7] | ||

| Alpha-2B Adrenergic | Dihydroergotamine* | IC50 = 2.8 | [6] |

Note: Data for dihydroergotamine, a structurally related compound, is included to provide a broader context of the ergot alkaloid family's interaction with serotonin and adrenergic receptors.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Tissue (e.g., rat striatum for dopamine receptors) or cells expressing the receptor of interest are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed to pellet the membranes containing the receptors.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Saturation Binding Assay (to determine K_d and B_max):

-

A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]dihydroergocryptine).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competing ligand.

-

The reaction is incubated to equilibrium at a specific temperature.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard or non-linear regression analysis to determine the dissociation constant (K_d) and the maximum number of binding sites (B_max).

-

-

Competition Binding Assay (to determine K_i):

-

A fixed amount of membrane preparation is incubated with a fixed concentration of the radiolabeled ligand and increasing concentrations of the unlabeled test compound (e.g., beta-dihydroergocryptine).

-

The incubation and filtration steps are the same as in the saturation binding assay.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibition constant (K_i) is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Mechanism of Action and Signaling Pathways

As a potent dopamine D2 receptor agonist, beta-dihydroergocryptine's primary mechanism of action involves the activation of these receptors, which are G protein-coupled receptors (GPCRs) of the Gi/o family.

Dopamine D2 Receptor Signaling

Activation of D2 receptors by beta-dihydroergocryptine initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The activated Gi alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[8]

-

Modulation of Ion Channels: The G beta-gamma subunits can directly modulate the activity of certain ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

-

MAPK/ERK Pathway Activation: D2 receptor activation can also lead to the phosphorylation and activation of the mitogen-activated protein kinase (MAPK), also known as extracellular signal-regulated kinase (ERK), pathway.[9] This can occur through both G protein-dependent and β-arrestin-dependent mechanisms.

-

β-Arrestin Recruitment: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.

Experimental Protocol: β-Arrestin Recruitment Assay

-

Cell Line and Reagents: A cell line stably co-expressing the dopamine D2 receptor fused to a protein fragment (e.g., ProLink) and β-arrestin fused to the complementary enzyme acceptor fragment is used. A substrate for the complemented enzyme is also required.

-

Assay Procedure:

-

The cells are plated in a microplate and incubated.

-

The test compound (beta-dihydroergocryptine) is added to the wells at various concentrations.

-

The plate is incubated to allow for receptor activation and β-arrestin recruitment.

-

The detection reagent containing the enzyme substrate is added.

-

The resulting chemiluminescent or fluorescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a plate reader.

-

-

Data Analysis: The data is analyzed to determine the potency (EC50) and efficacy of the compound in promoting β-arrestin recruitment.

Visualization of the D2 Receptor Signaling Pathway

The following diagram, generated using the DOT language for Graphviz, illustrates the key signaling events initiated by the binding of beta-dihydroergocryptine to the dopamine D2 receptor.

Caption: D2 Receptor Signaling Cascade

Conclusion

Beta-dihydroergocryptine, a semi-synthetic ergot alkaloid, has a rich history rooted in the extensive research on natural products. Its primary pharmacological action as a potent dopamine D2 receptor agonist has established its therapeutic relevance, particularly in the context of Parkinson's disease as a component of dihydroergotoxine. The synthesis of beta-dihydroergocryptine relies on a combination of fermentation technology to produce its natural precursor and subsequent chemical modification through catalytic hydrogenation. A thorough understanding of its receptor binding profile and downstream signaling pathways, as detailed in this guide, is crucial for the continued exploration of its therapeutic potential and the development of novel, more selective dopaminergic agents. The experimental protocols provided herein offer a practical framework for researchers engaged in the study of this and similar compounds.

References

- 1. Dihydroergocryptine - Wikipedia [en.wikipedia.org]

- 2. Ergoloid - Wikipedia [en.wikipedia.org]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Buy Dihydroergotoxine (EVT-1186494) | 11032-41-0 [evitachem.com]

- 5. Binding of [3H]dihydroergocryptine to an alpha-adrenergic site in the stalk median eminence of the steer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New characterization of dihydroergotamine receptor pharmacology in the context of migraine: utilization of a β-arrestin recruitment assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of dihydroergocryptine and dihydroergocristine on cyclic AMP accumulation and prolactin release in vitro: evidence for a dopaminomimetic action. | Semantic Scholar [semanticscholar.org]

- 9. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and bioavailability of Epicriptine

An In-Depth Technical Guide to the Pharmacokinetics and Bioavailability of Bromocriptine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics, bioavailability, and mechanism of action of Bromocriptine, an ergot alkaloid derivative. The information is intended for professionals in the fields of pharmaceutical research and drug development.

Introduction

Bromocriptine is a semi-synthetic ergot derivative that acts as a potent dopamine D2 receptor agonist.[1][2] It is clinically utilized in the management of conditions associated with hyperprolactinemia, Parkinson's disease, acromegaly, and type 2 diabetes.[3][4] Understanding its pharmacokinetic profile is critical for optimizing therapeutic regimens and for the development of new drug delivery systems.

Mechanism of Action

Bromocriptine's primary mechanism of action is the stimulation of postsynaptic dopamine D2 receptors.[5][6] In the anterior pituitary, this activation mimics the effect of endogenous dopamine, which functions as a prolactin-inhibitory factor.[2] This leads to a potent inhibition of prolactin synthesis and release from lactotroph cells.[4][5] In the nigrostriatal pathway of the brain, D2 receptor stimulation helps to alleviate the motor symptoms of Parkinson's disease by compensating for the loss of dopaminergic neurons.[5][6]

The signaling pathway initiated by Bromocriptine at the D2 receptor, a G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and blocks the IP3-dependent release of calcium from intracellular stores.[5] This cascade ultimately inhibits prolactin exocytosis and gene expression.[5]

Pharmacokinetics

The disposition of Bromocriptine in the body is characterized by rapid but incomplete absorption, high protein binding, extensive metabolism, and primary elimination through the bile.

Absorption

Following oral administration, Bromocriptine is rapidly absorbed from the gastrointestinal tract.[7] However, it undergoes extensive first-pass metabolism, which significantly limits its systemic availability.[4][8] The oral bioavailability of the standard release formulation (Parlodel®) is approximately 28%.[3][9] A quick-release formulation (Cycloset®) exhibits higher bioavailability, ranging from 65% to 95%.[4] Peak plasma concentrations (Tmax) for the standard formulation are typically reached within 2 to 3 hours.[3][4] While food intake does not significantly affect the systemic exposure, it is recommended to take Bromocriptine with food to reduce the incidence of nausea and vomiting.[4]

Distribution

Bromocriptine is highly bound to plasma proteins, primarily serum albumin, with a binding percentage ranging from 90% to 96%.[3][4] This extensive binding limits the fraction of free drug available to exert its pharmacological effects. The volume of distribution (Vd) for the Cycloset® formulation is approximately 61 L.[10]

Metabolism

Bromocriptine is extensively metabolized in the liver, with hydrolysis of the peptide moiety being the primary metabolic pathway.[4] The cytochrome P450 3A4 (CYP3A4) enzyme is the main catalyst for its biotransformation.[3][4] Due to this, potent inhibitors or inducers of CYP3A4 can significantly alter Bromocriptine clearance and plasma concentrations.[4] The extensive first-pass metabolism means that the parent drug is almost absent in bile and urine.[11]

Excretion

Elimination of Bromocriptine and its metabolites occurs almost exclusively via the bile and subsequent excretion in the feces.[7][8] Approximately 82-85% of an absorbed dose is eliminated through the biliary route.[3][12] A very small fraction, ranging from 2% to 6%, is excreted in the urine.[4][11] The elimination half-life is approximately 4.85 to 12-14 hours, depending on the study and formulation.[3][4]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Bromocriptine from various studies.

| Parameter | Value | Formulation / Condition | Reference |

| Bioavailability (Oral) | ~6% | Rat Study | [8] |

| 28% | Standard Release (Human) | [3][9][12] | |

| 65-95% | Quick Release (Cycloset®) | [4] | |

| Tmax (Time to Peak) | 1.6 ± 1.1 h | 5 mg dose, Postpartum Patients | [13] |

| ~2.5 ± 2 h | Standard Dose | [4] | |

| 53 min | Quick Release (Fasted) | [10] | |

| Cmax (Peak Conc.) | 56 ± 64 pg/mL | 5 mg dose, Postpartum Patients | [13] |

| 465 pg/mL | Two 2.5 mg doses (Parlodel®) | [10] | |

| t1/2 (Half-Life) | 4.85 h | Standard Dose | [4] |

| 5.4 ± 4.8 h | 5 mg dose, Postpartum Patients | [13] | |

| 12-14 h | General Estimate | [3][12] | |

| Protein Binding | 90-96% | Human Plasma | [3][4] |

| Excretion | ~82-85% Feces (Bile) | Human | [3][12] |

| 2-6% Urine | Human | [4][11] |

Note: Values can vary significantly between individuals and studies due to differences in analytical methods, formulations, and patient populations.[14][15]

Experimental Protocols

The quantification of Bromocriptine in biological matrices, particularly plasma, requires highly sensitive analytical methods due to its low therapeutic concentrations.

Bioanalytical Method: LC-MS/MS

A common and highly sensitive method for the quantitative determination of Bromocriptine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[16][17]

-

Sample Preparation: The protocol typically begins with the extraction of Bromocriptine from a human plasma sample (e.g., 1 mL). Solid Phase Extraction (SPE) is a robust technique for this purpose, often using cartridges like Oasis MCX to isolate the analyte from plasma components.[16][18]

-

Chromatographic Separation: The extracted sample is then injected into an HPLC system. Separation is achieved on a reverse-phase column, such as a Symmetry C18 column.[16] A typical mobile phase might consist of an acetonitrile and water mixture with a small amount of formic acid to improve ionization.[16]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for Bromocriptine and an internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations, allowing for the accurate quantification of Bromocriptine in the plasma samples. This method can achieve a lower limit of quantification (LLOQ) in the picogram per milliliter range (e.g., 2 pg/mL).[16]

Conclusion

Bromocriptine exhibits a complex pharmacokinetic profile characterized by rapid but incomplete absorption, extensive first-pass metabolism primarily mediated by CYP3A4, and elimination mainly through the bile. Its high protein binding and the significant inter-individual variability in plasma concentrations are important considerations in its clinical application. The development of sensitive bioanalytical methods has been crucial for accurately defining its pharmacokinetic parameters, which is essential for both clinical management and ongoing drug development efforts.

References

- 1. Decoding Bromocriptine Mesylate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 2. pharmacyfreak.com [pharmacyfreak.com]

- 3. youtube.com [youtube.com]

- 4. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. SMPDB [smpdb.ca]

- 6. museonaturalistico.it [museonaturalistico.it]

- 7. Pharmacology of bromocriptine in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of bromocriptine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Cycloset, Parlodel (bromocriptine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 11. Fate and disposition of bromocriptine in animals and man. II: Absorption, elimination and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bromocriptine - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Pharmacokinetics of bromocriptine during continuous oral treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.hres.ca [pdf.hres.ca]

- 16. Sensitive method for the quantitative determination of bromocriptine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A sensitive and rapid HPLC-MS/MS method for the quantitative determination of trace amount of bromocriptine in small clinical prolactinoma tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Toxicology and Safety Profile of Epicriptine: An In-Depth Technical Guide

Disclaimer: Epicriptine, also known as beta-dihydroergocryptine, is a component of the dihydroergocryptine mixture. Due to a scarcity of publicly available, specific toxicological data for this compound as a single agent, this guide synthesizes information on dihydroergocryptine and other closely related and more extensively studied ergoline-derived dopamine agonists, such as bromocriptine, cabergoline, and pergolide. This approach provides a representative safety profile for this class of compounds. All data derived from related compounds are clearly indicated.

Executive Summary

This compound is an ergoline-derived dopamine agonist. This technical guide provides a comprehensive overview of its toxicology and safety profile, intended for researchers, scientists, and drug development professionals. The document summarizes key non-clinical toxicology data across various endpoints, including acute, sub-chronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. Detailed experimental protocols, based on internationally recognized OECD guidelines, are provided for pivotal safety studies. The known and potential adverse effects in humans are also discussed, with a particular focus on the class-specific risks of fibrosis and cardiac valvulopathy. Visual representations of key pathways and experimental workflows are included to facilitate understanding.

Non-Clinical Toxicology

The non-clinical safety evaluation of a dopamine agonist like this compound involves a comprehensive battery of studies to characterize its potential toxicity.

Acute Toxicity

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint.

Table 1: Acute Toxicity Data for Ergoline Dopamine Agonists

| Compound | Species | Route | LD50 (mg/kg) |

| Bromocriptine | Rat | Intravenous | 72[1] |

| Mouse | Oral | >800[1] | |

| Rabbit | Oral | >1000[1] | |

| Rabbit | Intravenous | 12[1] | |

| Pergolide | Rat | Oral | 15[2] |

No specific LD50 data for this compound or dihydroergocryptine was identified in the public domain.

Repeated-Dose Toxicity

Sub-chronic and chronic toxicity studies evaluate the effects of repeated exposure to the compound over extended periods. A key endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

Table 2: Repeated-Dose Toxicity Data for Ergoline Dopamine Agonists

| Compound | Species | Duration | NOAEL | Key Findings |

| α-dihydroergocryptine | Rat, Monkey | Long-term | Data not specified | Well-tolerated at doses much higher than therapeutic human doses.[3] |

| Generic Ergoline Agonists | Rat, Dog | Sub-chronic to Chronic | Compound-dependent | Common findings include effects on reproductive organs (due to prolactin inhibition), cardiovascular changes, and CNS effects. |

Genotoxicity

Genotoxicity assays are conducted to assess the potential of a compound to damage genetic material. A standard battery of in vitro and in vivo tests is typically performed.

Table 3: Genotoxicity Profile of Related Ergoline Derivatives

| Compound | Assay | System | Result |

| α-dihydroergocryptine | Mutagenicity tests | Not specified | Negative[3] |

| Tecovirimat (for comparison) | Ames Test | S. typhimurium, E. coli | Negative |

| Chromosomal Aberration | CHO cells | Negative | |

| In vivo Micronucleus | Mouse | Negative[4] |

While specific results for a full battery of genotoxicity tests on this compound were not found, available information on related compounds suggests a low potential for genotoxicity.

Carcinogenicity

Long-term carcinogenicity bioassays in two rodent species are standard for pharmaceuticals intended for chronic use.

Table 4: Carcinogenicity Data for Ergoline Dopamine Agonists

| Compound | Species | Key Findings |

| Pergolide | Not specified | Limited evidence of a carcinogenic effect.[5] |

| delta 9-THC (for comparison) | Rat, Mouse | No evidence of carcinogenicity. Dose-related reduction in some tumor incidences, possibly related to reduced body weight.[6] |

No specific carcinogenicity data for this compound or dihydroergocryptine were identified.

Reproductive and Developmental Toxicity

These studies investigate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.

Table 5: Reproductive and Developmental Toxicity of Ergoline Dopamine Agonists

| Compound | Species | Study Type | Key Findings |

| α-dihydroergocryptine | Rat | Fertility | Impaired fertility due to prolactin-lowering activity.[3] |

| Rat, Rabbit | Developmental | Reproductive toxicity observed at doses of 18 mg/kg/day and higher.[3] | |

| Cabergoline | Mouse, Rabbit | Teratogenicity | Not teratogenic.[7] |

| Rat | Peri- and Postnatal | Strong inhibition of milk secretion. No effect on fetal development or parturition up to 100 µg/kg/day.[7] | |

| Bromocriptine | Not specified | Teratogenesis | Potential for physical defects in the developing embryo.[1] |

Experimental Protocols

The following protocols are representative of the methodologies used in non-clinical toxicology studies for pharmaceuticals like this compound, based on OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance and classify it according to the Globally Harmonised System (GHS).

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

-

Dose Administration: The test substance is administered as a single oral dose by gavage. Dosing is performed in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg).

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made shortly after dosing and at least once daily thereafter.

-

Endpoint: The number of animals that die within a defined period after administration of the test substance at each dose level is recorded. This information is used to classify the substance into a GHS toxicity category.

Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

In Vivo Micronucleus Assay (Following OECD Guideline 474)

-

Objective: To detect chromosomal damage or damage to the mitotic apparatus by identifying micronuclei in erythrocytes.

-

Test Animals: Typically, young adult mice or rats are used.

-

Dose Administration: The test substance is administered to the animals, usually on two or more occasions, 24 hours apart. The route of administration should be relevant to human exposure. At least three dose levels are tested, up to a maximum tolerated dose.

-

Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the final dose.

-

Analysis: Erythrocytes are prepared on slides and stained. The frequency of micronucleated polychromatic (immature) erythrocytes (MN-PCEs) is determined by microscopic analysis of at least 4000 PCEs per animal. The ratio of polychromatic to normochromatic (mature) erythrocytes is also calculated as a measure of bone marrow toxicity.

-

Controls: Both a negative (vehicle) control and a positive control (a known genotoxic agent) group are included.

-

Endpoint: A statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to controls indicates a positive result.

Caption: Workflow for an In Vivo Micronucleus Assay.

Mechanism of Action and Signaling Pathways

This compound, as a dopamine agonist, primarily exerts its effects by stimulating dopamine receptors, particularly the D2 receptor subtype, in the central nervous system and peripherally.

Dopamine D2 Receptor Signaling

Activation of D2 receptors, which are G protein-coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP), a key second messenger. The reduction in cAMP levels modulates the activity of protein kinase A (PKA) and subsequently alters the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability, gene expression, and hormone secretion. For instance, in the pituitary lactotrophs, D2 receptor activation inhibits prolactin synthesis and release.

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Clinical Safety and Adverse Effects

The safety profile of dihydroergocryptine and other ergoline dopamine agonists in humans has been characterized through clinical trials and post-marketing surveillance.

Common Adverse Effects

The most frequently reported adverse effects are often related to dopaminergic stimulation and are typically mild to moderate in severity, especially at the beginning of treatment.[8] These include:

-

Gastrointestinal: Nausea, vomiting, constipation, dyspepsia.[3]

-

Neurological: Dizziness, headache, somnolence (sudden onset of sleep).[3][9]

-

Cardiovascular: Postural hypotension.[3]

-

Psychiatric: Confusion, hallucinations (more common in Parkinson's disease patients).[8][9]

Serious Adverse Effects and Class-Specific Risks

A significant safety concern for long-term treatment with ergoline-derived dopamine agonists is the risk of fibrotic reactions.

-

Fibrosis: There have been reports of pulmonary, retroperitoneal, and pericardial fibrosis. This is thought to be related to the agonistic activity of these compounds at serotonin 5-HT2B receptors.[9]

-

Cardiac Valvulopathy: Thickening of heart valve leaflets and other valvular abnormalities have been reported, particularly with long-term, high-dose use.[9] The European Medicines Agency (EMA) has reviewed this risk and recommended monitoring for patients on long-term therapy.[10]

Due to these risks, the use of some ergoline derivatives has been restricted, and cardiovascular monitoring, including echocardiograms, is recommended before and during treatment.[9]

Conclusion

This compound is an ergoline-derived dopamine agonist with a toxicological and safety profile that is characteristic of its class. While specific quantitative toxicity data for this compound are limited, information from dihydroergocryptine and other related compounds such as bromocriptine and cabergoline provides a basis for risk assessment. The primary adverse effects are related to its dopaminergic mechanism of action. The most serious long-term safety concern is the risk of fibrotic reactions, including cardiac valvulopathy, which necessitates careful patient monitoring. The experimental protocols outlined in this guide, based on OECD guidelines, provide a framework for the non-clinical safety evaluation of this and similar compounds. Researchers and drug development professionals should consider the full spectrum of potential toxicities and implement appropriate risk mitigation strategies in their development programs.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. A novel genotoxin-specific qPCR array based on the metabolically competent human HepaRG™ cell line as a rapid and reliable tool for improved in vitro hazard assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. In vivo micronucleus test with flow cytometry after acute and chronic exposures of rats to chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and carcinogenicity of delta 9-tetrahydrocannabinol in Fischer rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Dihydroergocristine. A review of pharmacology and toxicology]. | Semantic Scholar [semanticscholar.org]

- 8. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. psai.ph [psai.ph]

- 10. downloads.regulations.gov [downloads.regulations.gov]

The Solubility Profile of Epicriptine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of epicriptine, a dopamine agonist of the ergoline class. Due to the limited availability of direct quantitative solubility data for this compound in public literature, this document furnishes available qualitative information, detailed solubility data for the closely related compound bromocriptine mesylate, and robust experimental protocols for determining the precise solubility of this compound in dimethyl sulfoxide (DMSO) and other relevant solvents. This guide is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

This compound, also known as beta-dihydroergocryptine, is a key component of dihydroergocryptine and functions as a dopamine D2 receptor agonist.[1][2] Its therapeutic potential is under investigation, making a thorough understanding of its physicochemical properties, such as solubility, essential for accurate in-vitro and in-vivo studies.

Qualitative Solubility of this compound

Current literature and supplier data indicate that this compound is qualitatively soluble in DMSO.[2] However, for the purposes of rigorous scientific research, particularly in high-throughput screening and the development of formulations, precise quantitative solubility data is indispensable to prevent issues such as compound precipitation.

Quantitative Solubility of Bromocriptine Mesylate: A Reference

Given the structural similarity between this compound and bromocriptine mesylate, the solubility data for the latter serves as a valuable reference point for researchers. The following table summarizes the quantitative solubility of bromocriptine mesylate in various solvents.

| Solvent | Solubility (approx.) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | ~40 | Data for Bromocriptine Mesylate.[3][4] |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 133.2 | Data for Bromocriptine Mesylate.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble to 100 mM | 100 | Data for Bromocriptine Mesylate.[[“]][7] |

| Ethanol | 5 mg/mL | ~6.7 | Data for Bromocriptine Mesylate.[3][4] |

| Ethanol | 100 mg/mL | Not specified | Data for Bromocriptine Mesylate.[5] |

| Ethanol | Soluble to 25 mM | 25 | With heating. Data for Bromocriptine Mesylate.[7] |

| Dimethyl Formamide (DMF) | 30 mg/mL | ~40 | Data for Bromocriptine Mesylate.[3][4] |

| Water | Insoluble | Not applicable | Data for Bromocriptine Mesylate.[5] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | ~0.27 | Data for Bromocriptine Mesylate.[3][4] |

Note: The molecular weight of Bromocriptine Mesylate (750.7 g/mol ) was used for molar concentration calculations where applicable.

Experimental Protocols for Determining this compound Solubility

To empower researchers to obtain precise quantitative solubility data for this compound, two standard experimental protocols are detailed below: a kinetic solubility assay for high-throughput applications and a thermodynamic (shake-flask) solubility assay for definitive equilibrium solubility.

Kinetic Solubility Assay Protocol (Turbidimetric Method)

This method is suitable for rapid, early-stage assessment of solubility.

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% anhydrous DMSO.

-

Serial Dilution: In a clear 96-well plate, perform serial dilutions of the this compound stock solution with the chosen aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 1-2 hours) with gentle shaking.

-

Turbidity Measurement: Measure the absorbance of each well at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.

-

Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in turbidity is observed compared to the buffer blank.

Thermodynamic (Shake-Flask) Solubility Assay Protocol

This method determines the equilibrium solubility and is considered the gold standard.

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., DMSO, ethanol, or an aqueous buffer).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.45 µm PVDF).

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The thermodynamic solubility is the concentration of this compound measured in the saturated filtrate.

Mechanism of Action: Dopamine D2 Receptor Signaling

This compound exerts its effects primarily through agonism of the dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR).[8] The binding of this compound to D2R initiates a signaling cascade that modulates neuronal activity.

Upon activation, the D2R couples to inhibitory G proteins (Gi/o).[[“]][9] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] The reduction in cAMP levels attenuates the activity of protein kinase A (PKA). This signaling pathway is crucial in modulating the release of neurotransmitters and hormones, such as prolactin.[3][10]

References

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. SMPDB [smpdb.ca]

- 4. Decoding Bromocriptine Mesylate: A Comprehensive Study of its R&D Trends and Mechanism on Drug Target [synapse.patsnap.com]

- 5. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. consensus.app [consensus.app]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]

- 10. pharmacyfreak.com [pharmacyfreak.com]

A Historical and Technical Guide to the Ergot Alkaloid Bromocriptine

A Note on Terminology: The initial query for "Epicriptine" did not yield results for a recognized ergot alkaloid. It is highly probable that this was a typographical error for Bromocriptine , a historically significant and extensively researched semi-synthetic ergot alkaloid. This guide will focus on Bromocriptine, a compound that aligns with the core requirements of the research topic.

This technical whitepaper provides a comprehensive historical and scientific overview of Bromocriptine, tailored for researchers, scientists, and drug development professionals. It covers the discovery, synthesis, mechanism of action, and early clinical applications of this pivotal ergot alkaloid derivative. The content includes structured quantitative data, detailed historical experimental protocols, and visualizations of key biological pathways and experimental workflows.

Historical Discovery and Development

The journey of Bromocriptine begins with the study of ergot alkaloids, a class of compounds produced by the fungus Claviceps purpurea, which grows on rye and other grains.[1] For centuries, ergot was known for its potent physiological effects, causing epidemics of ergotism. However, by the 20th century, researchers began to unlock its therapeutic potential.

Scientists at Sandoz (now Novartis) were at the forefront of this research. Following the isolation of ergotamine in 1918 by Arthur Stoll, the company dedicated significant resources to understanding and modifying ergot alkaloids to enhance their therapeutic properties while minimizing adverse effects.[1]

In 1965, a team at Sandoz achieved a breakthrough by chemically modifying the natural ergot alkaloid α-ergocryptine.[1] By introducing a bromine atom at the C2 position of the indole nucleus, they synthesized 2-bromo-α-ergocryptine, which was later named Bromocriptine.[1][2] The first scientific publication describing this new compound appeared in 1968.[1] This modification significantly enhanced its dopamine agonist activity.[1] Bromocriptine was patented in 1968 and received approval for medical use in 1975, initially marketed under the brand name Parlodel®.[3] Its primary applications were in the treatment of conditions associated with hyperprolactinemia, and later, Parkinson's disease.[4]

Quantitative Pharmacological Data

The therapeutic efficacy of Bromocriptine is rooted in its specific interactions with various neurotransmitter receptors. Early research, primarily utilizing radioligand binding assays, was crucial in characterizing its pharmacological profile.

Receptor Binding Affinities

Bromocriptine exhibits a high affinity for dopamine D2-like receptors and also interacts with several serotonin (5-HT) and adrenergic receptor subtypes. The inhibition constant (Ki) is a measure of binding affinity, with a lower value indicating a higher affinity.

| Receptor Subtype | Family | Ki (nM) | Functional Activity |

| Dopamine Receptors | |||

| D1 | D1-like | High (Low Affinity) | Weak Antagonist |

| D2 | D2-like | Low (High Affinity) | Potent Agonist |

| D3 | D2-like | ~6.7 | Agonist |

| D4 | D2-like | ~370 | Partial Agonist |

| D5 | D1-like | ~540 | Agonist |

| Serotonin Receptors | |||

| 5-HT1A | 12.6 | Agonist[5] | |

| 5-HT1B | 48.9 | Partial Agonist[5] | |

| 5-HT1D | 5.0 | Partial Agonist[5] | |

| 5-HT2A | 10.7 | Agonist[5] | |

| 5-HT2B | 50.1 | Partial Agonist[5] | |

| 5-HT2C | 128.8 | Agonist[5] | |

| Adrenergic Receptors | |||

| α1A | ~0.42 | Full Agonist | |

| α1B | ~0.14 | Full Agonist | |

| α1D | ~0.11 | Full Agonist | |

| α2A | ~11.0 | Partial Inverse Agonist | |

| α2B | ~35.0 | Full Inverse Agonist | |

| α2C | ~28.0 | Partial Inverse Agonist |

Note: Ki values are compiled from various sources and may show variability based on the specific experimental conditions (e.g., tissue preparation, radioligand used). The primary takeaway is the high affinity for the D2 receptor.

Historical Clinical Dosages

Early clinical trials established the therapeutic dosage ranges for Bromocriptine in its primary indications.

| Indication | Initial Daily Dose | Therapeutic Range |

| Hyperprolactinemia | 1.25 - 2.5 mg[6][7] | 2.5 - 15 mg/day[6][7] |

| (Amenorrhea/Galactorrhea) | (up to 30 mg/day in some cases)[6] | |

| Parkinson's Disease | 1.25 mg (at bedtime or twice daily)[8][9] | 20 - 30 mg/day[10] |

| (up to 100 mg/day)[9][10] |

Experimental Protocols

The development and characterization of Bromocriptine relied on key experimental methodologies of the time. Below are detailed representations of these historical protocols.

Semi-Synthesis of Bromocriptine Mesylate

The synthesis of Bromocriptine is a semi-synthetic process starting from the naturally occurring ergot alkaloid, α-ergocryptine. The key step is the regioselective bromination of the indole ring.

Objective: To synthesize 2-bromo-α-ergocryptine from α-ergocryptine.

Materials:

-

α-ergocryptine

-

N-Bromosuccinimide (NBS) or a similar mild brominating agent[3]

-

Inert solvent (e.g., Dioxane, Acetonitrile, or Dichloromethane)[11]

-

Methanesulfonic acid

-

Methanol

-

Ethanol (95%)

Historical Protocol:

-

Dissolution: Dissolve α-ergocryptine in an inert, apolar solvent such as dioxane or dichloromethane.[11]

-

Bromination: Add a mild brominating agent, such as N-Bromosuccinimide (NBS), to the solution. The reaction is typically carried out at a temperature between -10°C and 80°C.[11] The bromine atom is selectively introduced at the 2-position of the indole nucleus of the ergocryptine molecule.[2]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Isolation of Bromocriptine Base: Once the reaction is complete, the solvent is evaporated. The crude 2-bromo-α-ergocryptine (Bromocriptine base) is then isolated.

-

Salt Formation: To improve solubility and stability for pharmaceutical use, the Bromocriptine base is converted to its methanesulfonate (mesylate) salt.[2]

-

Mesylate Salt Preparation: Dissolve the isolated Bromocriptine base (e.g., 6.54g, 0.01 mol) in methanol (e.g., 100 ml).[11]

-

Acidification: Under stirring, slowly add a freshly prepared aqueous solution of methanesulfonic acid (e.g., 1.44g, 0.015 mol).

-

Crystallization and Filtration: Continue stirring and then cool the solution (e.g., to 4°C) to induce crystallization of the Bromocriptine mesylate. Collect the solid product by filtration.

-

Recrystallization and Drying: Recrystallize the solid from 95% ethanol to purify the final product. Dry the purified Bromocriptine mesylate.

Competitive Radioligand Binding Assay (Dopamine D2 Receptor)

This protocol outlines a typical historical method used to determine the binding affinity (Ki) of Bromocriptine for the D2 dopamine receptor.

Objective: To determine the inhibitory constant (Ki) of Bromocriptine for the D2 receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Receptor Source: Membrane preparations from a tissue rich in D2 receptors, such as bovine or rat striatum.[12]

-

Radioligand: A high-affinity D2 receptor antagonist radiolabeled with tritium ([³H]), such as [³H]Spiperone.[12]

-

Test Compound: Bromocriptine, prepared in a series of dilutions.

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., (+)-Butaclamol) to determine non-specific binding.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing ions like MgCl₂, KCl, CaCl₂.[13]

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C).[14]

-

Scintillation Cocktail and Counter. [14]

Historical Protocol:

-

Membrane Preparation: Homogenize the tissue (e.g., bovine caudate nucleus) in a cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet by resuspension and re-centrifugation. Resuspend the final pellet in the assay buffer.[14]

-

Assay Setup: In a series of test tubes or a 96-well plate, set up the following incubation mixtures:

-

Total Binding: Receptor membranes, a fixed concentration of [³H]Spiperone, and assay buffer.

-

Non-specific Binding: Receptor membranes, a fixed concentration of [³H]Spiperone, and a high concentration of (+)-Butaclamol.

-

Competitive Binding: Receptor membranes, a fixed concentration of [³H]Spiperone, and varying concentrations of Bromocriptine.

-

-

Incubation: Incubate the mixtures at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[14]

-